An In-Depth Technical Guide to 2-(3-Chloro-6-methoxybenzoyl)benzoic Acid: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2-(3-Chloro-6-methoxybenzoyl)benzoic Acid: Structure, Properties, and Synthesis
Nomenclature and Structural Analysis
2-(3-Chloro-6-methoxybenzoyl)benzoic acid is an aromatic organic compound. Its structure is defined by a benzoic acid backbone substituted at the ortho (2-) position with a benzoyl group. This benzoyl moiety is further functionalized with a chlorine atom at its 3-position and a methoxy group at its 6-position.
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IUPAC Name: 2-(3-Chloro-6-methoxybenzoyl)benzoic acid
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Molecular Formula: C₁₅H₁₁ClO₄
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Molecular Weight: 290.70 g/mol
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Core Structure: 2-Benzoylbenzoic Acid
The precise arrangement of these functional groups—the electron-withdrawing chlorine and electron-donating methoxy group on the benzoyl ring, and the carboxylic acid on the adjacent ring—dictates the molecule's electronic properties, reactivity, and potential biological activity.
Chemical Structure:
Caption: Chemical structure of 2-(3-Chloro-6-methoxybenzoyl)benzoic acid.
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The most logical and industrially scalable method for preparing 2-benzoylbenzoic acid derivatives is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acid anhydride or acyl halide, in the presence of a Lewis acid catalyst.
For the target molecule, the synthesis would proceed via the acylation of 2,4-dichloroanisole with phthalic anhydride . The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the phthalic anhydride, making it a potent electrophile that then attacks the electron-rich anisole ring.
Proposed Reaction Scheme:
Caption: Proposed Friedel-Crafts acylation pathway for synthesis.
Experimental Protocol (Hypothetical)
This protocol is a predictive model based on standard procedures for Friedel-Crafts acylations. Researchers should perform initial small-scale trials to optimize stoichiometry, temperature, and reaction time.
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Reactor Setup: A 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas) is dried in an oven and assembled while hot under a nitrogen atmosphere.
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Reagent Charging: The flask is charged with phthalic anhydride (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane. The mixture is stirred to form a suspension.
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Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 2.2 eq) is added portion-wise to the stirred suspension. Causality: Using a slight excess of AlCl₃ is crucial as it complexes with both the anhydride and the resulting ketone product, driving the reaction to completion. The addition is exothermic and should be controlled by an ice bath to maintain a temperature of 0-5°C.
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Substrate Addition: 2,4-dichloroanisole (1.0 eq) is dissolved in the same solvent and added dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Quenching: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. Causality: This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the carboxylate, precipitating the crude product.
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Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and then a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
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Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product.
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Characterization: The final product's identity and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The melting point should be determined as a key purity indicator.
Physicochemical Properties of Analogous Compounds
| Property | 2-Chloro-6-methoxybenzoic acid[1][2][3][4] | 3-Chloro-2-methoxybenzoic acid[5] | Dicamba (3,6-Dichloro-2-methoxybenzoic acid)[6] | Benzoic Acid (Parent Compound)[7] |
| CAS Number | 3260-89-7 | 3260-93-3 | 1918-00-9 | 65-85-0 |
| Molecular Formula | C₈H₇ClO₃ | C₈H₇ClO₃ | C₈H₆Cl₂O₃ | C₇H₆O₂ |
| Molecular Weight | 186.59 g/mol [1][4] | 186.59 g/mol [5] | 221.04 g/mol | 122.12 g/mol |
| Appearance | Solid[2][4] | Solid | Crystalline Solid | Colorless crystalline solid[7] |
| Melting Point | 141 °C[2] | ~175-177 °C | 114-116 °C | 122.4 °C |
| Boiling Point | 304.6 °C (Predicted)[2][4] | 315.9 °C (Predicted) | Decomposes | 249 °C |
| Solubility | Likely soluble in organic solvents like alcohols, acetone, and ethyl acetate. Low solubility in water. | Soluble in organic solvents. | Soluble in ethanol, acetone, and dichloromethane. Water solubility is 4.5 g/L. | Soluble in organic solvents. Slightly soluble in water. |
Based on this comparative data, 2-(3-Chloro-6-methoxybenzoyl)benzoic acid is expected to be a white to off-white crystalline solid at room temperature with a melting point likely in the range of 130-180°C. Its large, relatively non-polar structure suggests low solubility in water but good solubility in common organic solvents.
Potential Applications and Research Directions
The applications of benzoylbenzoic acids are diverse, and the specific functionalization of the target molecule suggests several areas of potential utility.
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Pharmaceutical Intermediate: Substituted benzoic acids are critical building blocks in drug discovery.[8] The presence of chloro and methoxy groups provides handles for further chemical modification, making it a potential scaffold for developing novel therapeutic agents. Analogous salicylic acid derivatives have shown promise as anti-inflammatory and analgesic compounds.[9][10]
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Agrochemicals: The structural similarity to the herbicide Dicamba is notable.[6] The specific substitution pattern might confer unique herbicidal or fungicidal properties, warranting investigation in agrochemical research.[4]
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Dye and Polymer Synthesis: 2-Benzoylbenzoic acid is a well-known precursor to anthraquinone, a key chromophore in many industrial dyes. The target molecule could be used to synthesize novel, functionalized anthraquinone dyes with specific colors or properties. It could also serve as a monomer or additive in the development of high-performance polymers.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling chlorinated aromatic carboxylic acids should be strictly followed.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[11]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
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First Aid:
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In case of skin contact: Wash off immediately with plenty of soap and water.[11]
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In case of eye contact: Rinse cautiously with water for several minutes.[11]
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If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
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If swallowed: Rinse mouth and seek immediate medical attention.[11]
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Conclusion
2-(3-Chloro-6-methoxybenzoyl)benzoic acid represents a molecule of significant interest at the intersection of synthetic, medicinal, and materials chemistry. While not a commonplace reagent, its structure is accessible through well-established synthetic methodologies like the Friedel-Crafts acylation. By analyzing its constituent parts and comparing it to known analogues, we can predict its properties and identify promising avenues for its application. This guide provides the necessary theoretical framework and practical considerations for researchers to synthesize, characterize, and explore the potential of this versatile chemical compound.
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